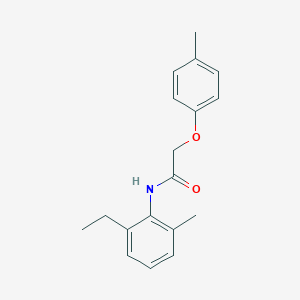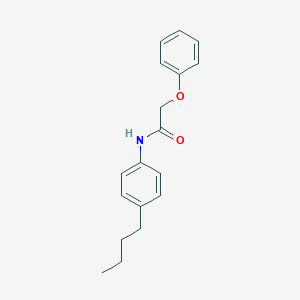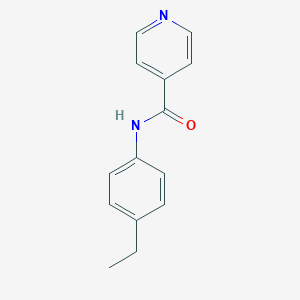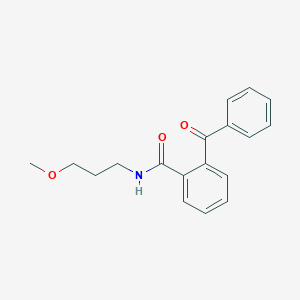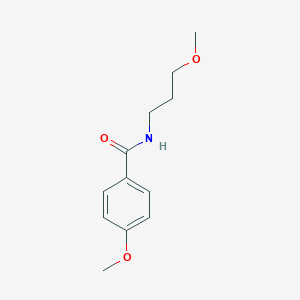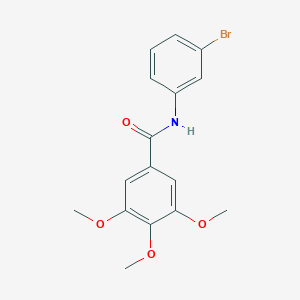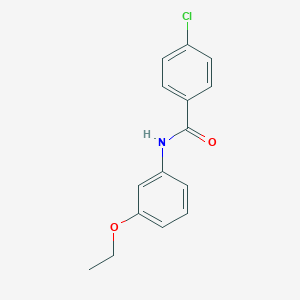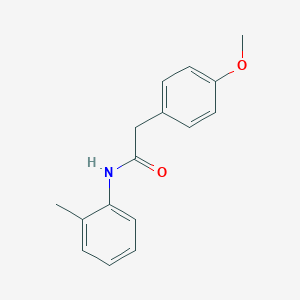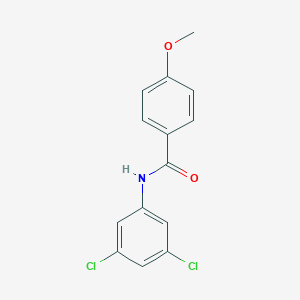
N-(4-isopropylphenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-4-methylbenzenesulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is a member of the arylalkylcarboxylic acid class of NSAIDs and is structurally similar to indomethacin. Sulindac was first synthesized in 1965 and was approved by the FDA in 1978.
作用机制
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, N-(4-isopropylphenyl)-4-methylbenzenesulfonamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Sulindac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins. In addition, N-(4-isopropylphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammatory genes. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
Sulindac has a number of advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive. In addition, it has been extensively studied and its mechanism of action is well-understood. However, N-(4-isopropylphenyl)-4-methylbenzenesulfonamide has a number of limitations, including its potential toxicity and its effects on other physiological processes. In addition, its use in lab experiments may be limited by its solubility and stability.
未来方向
There are a number of potential future directions for research on N-(4-isopropylphenyl)-4-methylbenzenesulfonamide. One area of interest is its potential use in the prevention and treatment of colon cancer. Sulindac has been shown to be effective in reducing the risk of colon cancer in animal models and in human clinical trials. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the development of new formulations of N-(4-isopropylphenyl)-4-methylbenzenesulfonamide that are more soluble and stable, which could increase its effectiveness and reduce its potential toxicity. Finally, there is interest in exploring the potential use of N-(4-isopropylphenyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies to enhance its anti-cancer effects.
合成方法
Sulindac can be synthesized using a variety of methods, including the reaction of 4-isopropylphenylmagnesium bromide with 4-methylbenzenesulfonyl chloride, the reaction of 4-isopropylphenol with 4-methylbenzenesulfonyl chloride, or the reaction of 4-isopropylphenol with 4-methylbenzenesulfonyl chloride followed by cyclization with thionyl chloride.
科学研究应用
Sulindac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, N-(4-isopropylphenyl)-4-methylbenzenesulfonamide has been studied for its potential anti-cancer effects, particularly in the prevention of colon cancer.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
4-methyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-6-8-15(9-7-14)17-20(18,19)16-10-4-13(3)5-11-16/h4-12,17H,1-3H3 |
InChI 键 |
ZIRSUMJKMNSBOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




